(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1055978-68-1. It has a molecular weight of 281.36 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3S2/c1-15-8-4-3-7 (5-9 (8)16-2)6-10-11 (14)13-12 (17)18-10/h3-6H,1-2H3, (H,13,14,17)/b10-6+ . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.36 . It is solid in physical form . The compound is stored at room temperature .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Several studies have focused on the synthesis of derivatives with the 1,3,4-thiadiazole core, a pharmacological scaffold known for its biological activities, including antimicrobial and antioxidant properties. For example, derivatives have been shown to possess strong antimicrobial activity against various bacterial strains and exhibit significant DNA protective abilities against oxidative damage. These findings underscore the potential of such compounds in developing new antimicrobial agents and antioxidants (Gür et al., 2020).
Anticancer Activity
Research has also highlighted the anticancer potential of compounds derived from the thiadiazole and thiazolidinone scaffolds. Molecular docking studies and cytotoxicity assays on cancer cell lines have been employed to understand the mechanism behind their anticancer properties, indicating that these compounds could be used in combination with chemotherapy drugs to enhance therapeutic efficiency with minimal cytotoxicity (Gür et al., 2020).
Structural and Molecular Studies
Further studies involve the spectroscopic identification and structural analysis of derivatives, providing insights into their electronic properties, molecular interactions, and potential biological applications. These studies are crucial for understanding the reactivity and stability of such compounds, which is essential for their further development and application in various scientific fields (Shanmugapriya et al., 2022).
Novel Syntheses and Chemical Characterization
The synthesis and characterization of new derivatives with potential nematicidal and antibacterial activities have been reported, indicating the versatility of the thiazolidinone scaffold in generating compounds with diverse biological activities. These studies not only contribute to the chemical understanding of such compounds but also open new avenues for their application in pest control and disease prevention (Srinivas et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIHVYMCLRIOV-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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